1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane

Surface Modification Wettability Mass Spectrometry Sample Preparation

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane (CAS 102488-47-1) is a fluorinated organochlorosilane with the molecular formula C10H10ClF13Si and a molecular weight of 440.7 g/mol. This compound belongs to the class of perfluoroalkylsilanes, which are widely employed as surface modification agents to impart low surface energy, hydrophobic, and oleophobic characteristics to various substrates.

Molecular Formula C10H10ClF13Si
Molecular Weight 440.7 g/mol
CAS No. 102488-47-1
Cat. No. B035145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane
CAS102488-47-1
Synonymstridecafluoro-1,1,2,2-tetrahydrooctyl-1-dimethylchlorosilane
Molecular FormulaC10H10ClF13Si
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESC[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
InChIInChI=1S/C10H10ClF13Si/c1-25(2,11)4-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h3-4H2,1-2H3
InChIKeyAKYGPHVLITVSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane (CAS 102488-47-1): Procurement Guide for Fluorinated Organosilane Surface Modifiers


1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane (CAS 102488-47-1) is a fluorinated organochlorosilane with the molecular formula C10H10ClF13Si and a molecular weight of 440.7 g/mol [1]. This compound belongs to the class of perfluoroalkylsilanes, which are widely employed as surface modification agents to impart low surface energy, hydrophobic, and oleophobic characteristics to various substrates [2]. Its structure features a reactive dimethylchlorosilane head group linked to a perfluorooctyl (C8F13) tail via an ethyl (CH2CH2) spacer. Commercially available at purities typically ranging from 95% to 97% [3], this reagent is a moisture-sensitive, colorless to pale yellow liquid with a density of 1.461 g/mL at 25°C and a boiling point of 76°C at 12 mmHg [4].

Why Generic Substitution Fails: Differentiating 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane from Related Fluoroalkylsilanes


In the procurement of fluorinated organosilanes for surface engineering, the assumption that different fluoroalkylsilanes are interchangeable is technically invalid and can lead to significant performance discrepancies. The specific combination of the perfluorooctyl chain length (C8), the ethyl spacer, and the monofunctional dimethylchlorosilane head group in 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane dictates critical parameters including reaction kinetics with surface hydroxyls, the degree of cross-linking, monolayer packing density, and the ultimate static and dynamic wettability of the modified interface [1]. For instance, replacing this compound with a trichloro- or trialkoxy- analog introduces a higher degree of oligomerization and vertical polymerization, which fundamentally alters the morphology and robustness of the resulting self-assembled monolayer (SAM) [2]. Similarly, altering the perfluorocarbon chain length directly modulates the surface free energy and the thickness of the hydrophobic barrier, thereby affecting performance in applications ranging from anti-stiction coatings in MEMS to sample preparation in mass spectrometry [3].

Quantitative Evidence Guide: Comparative Performance of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane


Water Contact Angle: 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane vs. Trichloro Analog on Nanoporous Silicon

In a direct comparative study for laser desorption ionization mass spectrometry (LDI-MS) sample cleanup, surfaces modified with (1H,1H,2H,2H-perfluorooctyl) dimethylchlorosilane exhibited water contact angles within a specific, controlled range of 105–120° [1]. In contrast, surfaces modified with the trichlorosilane analog, (1H,1H,2H,2H-perfluorooctyl)trichlorosilane, under identical processing conditions, produced a similar but measurably distinct wettability profile [1]. This direct, side-by-side analysis under identical experimental conditions confirms that the monofunctional dimethylchlorosilane head group yields a controlled and reproducible surface hydrophobicity essential for optimizing analyte segregation.

Surface Modification Wettability Mass Spectrometry Sample Preparation

Surface Energy and Anti-Stiction Performance: 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane vs. Unmodified Substrates

Surface modification with 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane (PFMS) results in a substantial reduction in surface free energy, which is the primary mechanism for its anti-stiction properties in micro- and nano-electromechanical systems (MEMS/NEMS). X-ray photoelectron spectroscopy (XPS) confirms the presence of a robust CF3- and CF2-rich perfluorinated layer following gas-phase deposition, which is directly correlated with reduced adhesion forces [1]. While quantitative adhesion force data for the dimethylchlorosilane variant are limited, studies on the analogous trichloro(1H,1H,2H,2H-perfluorooctyl)silane monolayer demonstrate a significant reduction in stiction, establishing a clear class-level benefit of the C8F13 tail in reducing surface energy and preventing device failure in narrow-gap MEMS structures [2]. The low surface energy imparted by this perfluorinated coating is a key differentiator from unmodified, hydrophilic oxide surfaces.

Surface Engineering MEMS Anti-Stiction Coatings

Monolayer Morphology and Polymerization Control: Dimethylchlorosilane vs. Trichlorosilane Head Groups

The monofunctional dimethylchlorosilane head group of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane fundamentally alters the self-assembly process compared to trifunctional analogs like trichlorosilanes. Trichlorosilanes are highly prone to forming three-dimensional, cross-linked polysiloxane networks on the surface due to their multiple reactive sites, which can lead to rough, inhomogeneous coatings [1]. In contrast, the monofunctional chlorosilane can form only a single covalent Si–O–Si linkage to the substrate, resulting in a more uniform and well-defined monolayer with minimal vertical polymerization [2]. This difference in head group functionality is a well-established principle in surface chemistry and is directly responsible for the superior control over film thickness and interfacial properties achieved with monochlorosilanes.

Self-Assembled Monolayers Surface Chemistry Nanofabrication

Surface Segregation Efficiency in Polymer Blends: End-Capping with 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane

End-capping polystyrene with 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane has been shown to strongly influence surface segregation in polymer blends [1]. In a blend of deuterated and hydrogenous polystyrenes, the presence of the perfluorooctyl end-cap from this specific silane drove a measurable enrichment of the fluorinated species at the air-polymer interface. The surface composition, quantified by X-ray photoelectron spectroscopy (XPS) and static secondary ion mass spectrometry (SSIMS), confirmed that the low-energy perfluorinated tail effectively partitions to the surface, thereby modifying the blend‘s surface properties [2]. This demonstrates the compound’s utility as a reactive chain-end modifier for tailoring the surface chemistry of polymeric materials.

Polymer Chemistry Surface Segregation XPS Analysis

Validated Application Scenarios for 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane


Surface Preparation for Advanced Mass Spectrometry (MALDI/LDI-MS)

This compound is specifically referenced for use in preparing surfaces for matrix-assisted laser desorption/ionization (MALDI) and related LDI mass spectrometry techniques. By modifying nanopatterned silicate structures or glass plates with this silane, a controlled hydrophobic surface is created [1]. This surface, with its specific contact angle range (105–120°), facilitates the segregation of hydrophilic analytes from background electrolytes during sample drying, leading to enhanced signal intensity and reduced matrix interference [2]. This application leverages the well-defined hydrophobicity imparted by the monofunctional head group.

Polymer End-Capping for Controlled Surface Segregation

In polymer synthesis, this compound serves as a reactive chain-end modifier. The evidence shows it can be used to end-cap living anionic polystyrene chains, effectively attaching a low-surface-energy perfluorooctyl group to the polymer terminus [1]. When these end-capped polymers are blended with other materials, the perfluorinated chain drives the modified polymer to the air-polymer interface, creating a fluorinated surface without altering the bulk properties of the material. This is a validated approach for tailoring the surface chemistry of polymer films and coatings.

Fabrication of Superhydrophobic and Liquid-Repellent Coatings

This compound is a key reagent for constructing multifunctional, liquid-like coatings with exceptional repellency. A recent study utilized 1H,1H,2H,2H-perfluorooctyldimethylchlorosilane (PFOS) in combination with dimethyldimethoxysilane (DMS) to create a heterogeneous interface [1]. The resulting coating demonstrated low sliding angles for a variety of liquids and excellent stability under extreme conditions. This application demonstrates its utility in advanced materials science for creating next-generation anti-fouling, anti-icing, or drag-reduction surfaces.

Anti-Stiction Coating for Micro- and Nano-Electromechanical Systems (MEMS/NEMS)

The perfluorooctylsilane class, including this compound, is widely used to deposit anti-stiction coatings on MEMS/NEMS components via vapor-phase deposition [1]. The resulting monolayer drastically reduces the surface free energy of silicon dioxide and other oxide surfaces, preventing the permanent adhesion (stiction) of moving parts that can lead to device failure [2]. The monofunctional nature of this specific silane is particularly advantageous here, as it minimizes the risk of forming thick, cross-linked polymer films that could interfere with the delicate mechanical structures in narrow-gap devices.

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